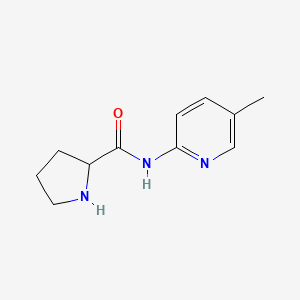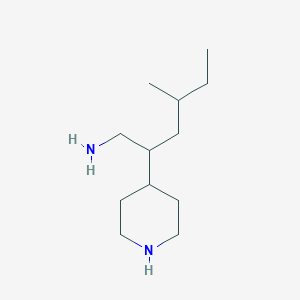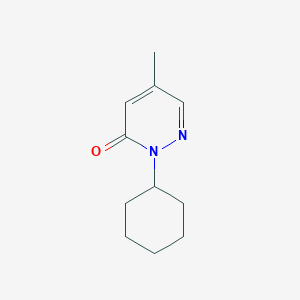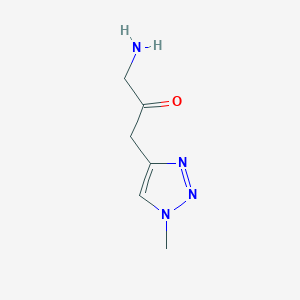
3-(Chloromethyl)-3-methylpentane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)-3-methylpentane is an organic compound that belongs to the class of organochlorides It is characterized by the presence of a chloromethyl group (-CH2Cl) attached to a methylpentane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-3-methylpentane typically involves the chloromethylation of 3-methylpentane. This can be achieved through the reaction of 3-methylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl2). The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
3-(Chloromethyl)-3-methylpentane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield hydrocarbons.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxylation, ammonia (NH3) for amination, and thiols for thiolation. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products
Substitution: Hydroxylated, aminated, or thiolated derivatives.
Oxidation: Alcohols or carboxylic acids.
Reduction: Hydrocarbons.
科学研究应用
3-(Chloromethyl)-3-methylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Chloromethyl)-3-methylpentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is highly reactive, making the compound a useful intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
3-(Chloromethyl)benzoyloxybenzoic acid: Another compound with a chloromethyl group, used in different applications.
Chloromethylcyclohexane: Similar in structure but with a cyclohexane backbone.
Chloromethylbenzene: Contains a benzene ring instead of a pentane backbone.
Uniqueness
3-(Chloromethyl)-3-methylpentane is unique due to its specific structure, which imparts distinct reactivity and properties compared to other chloromethyl compounds. Its branched pentane backbone provides different steric and electronic effects, influencing its behavior in chemical reactions.
属性
分子式 |
C7H15Cl |
|---|---|
分子量 |
134.65 g/mol |
IUPAC 名称 |
3-(chloromethyl)-3-methylpentane |
InChI |
InChI=1S/C7H15Cl/c1-4-7(3,5-2)6-8/h4-6H2,1-3H3 |
InChI 键 |
RYVQEPCMSGRGKJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(CC)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![(2S)-3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13185812.png)

![4-[2-(Difluoromethyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B13185820.png)
![Methyl 2-chloro-5-ethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13185837.png)






